

Chlorendic Acid Metabolites: A Toxicological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorendic Acid

Cat. No.: B1668716

[Get Quote](#)

An In-Depth Technical Guide on the Toxicological Profile of **Chlorendic Acid** and its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorendic acid, a halogenated cyclic dicarboxylic acid, has been utilized as a reactive flame retardant and a chemical intermediate. Its toxicological profile, particularly its carcinogenicity, has been the subject of comprehensive investigation. While metabolism of **chlorendic acid** is known to occur, a significant data gap exists regarding the specific toxicological properties of its metabolites. This technical guide synthesizes the available toxicological data for **chlorendic acid**, details the experimental protocols from pivotal studies, and explores its metabolic fate. Due to the lack of specific data on its metabolites, this report focuses on the parent compound as a surrogate to inform on potential toxicological outcomes.

Toxicological Profile of Chlorendic Acid

The toxicity of **chlorendic acid** has been primarily characterized through extensive studies conducted by the National Toxicology Program (NTP). These studies reveal a clear carcinogenic potential in rodents.

Carcinogenicity

Long-term dietary exposure to **chlorendic acid** has been shown to induce a variety of tumors in both rats and mice.^{[1][2]}

- Rats (F344/N):
 - Males: Showed clear evidence of carcinogenicity with increased incidences of neoplastic nodules of the liver and acinar cell adenomas of the pancreas.^{[1][2]} There was also a suggestion that increased incidences of alveolar/bronchiolar adenomas and preputial gland carcinomas may be related to **chlorendic acid** administration.^[1]
 - Females: Presented clear evidence of carcinogenicity with increased incidences of neoplastic nodules and carcinomas of the liver.
- Mice (B6C3F1):
 - Males: Exhibited clear evidence of carcinogenicity with increased incidences of hepatocellular adenomas and carcinomas.
 - Females: Showed no evidence of carcinogenicity under the study conditions.

Genotoxicity

The genotoxic potential of **chlorendic acid** has been evaluated in a battery of assays with mixed results.

- It was not mutagenic in various strains of *Salmonella typhimurium* (Ames test) with or without metabolic activation.
- It was mutagenic in the L5178Y/TK+/- mouse lymphoma cell forward assay in the absence of metabolic activation.

Non-Neoplastic Effects

Chronic administration of **chlorendic acid** also resulted in non-cancerous lesions, primarily in the liver.

- Male Rats: Increased incidence of cystic degeneration of the liver.

- Female Rats: Increased incidences of granulomatous inflammation, pigmentation, and bile duct hyperplasia in the liver.

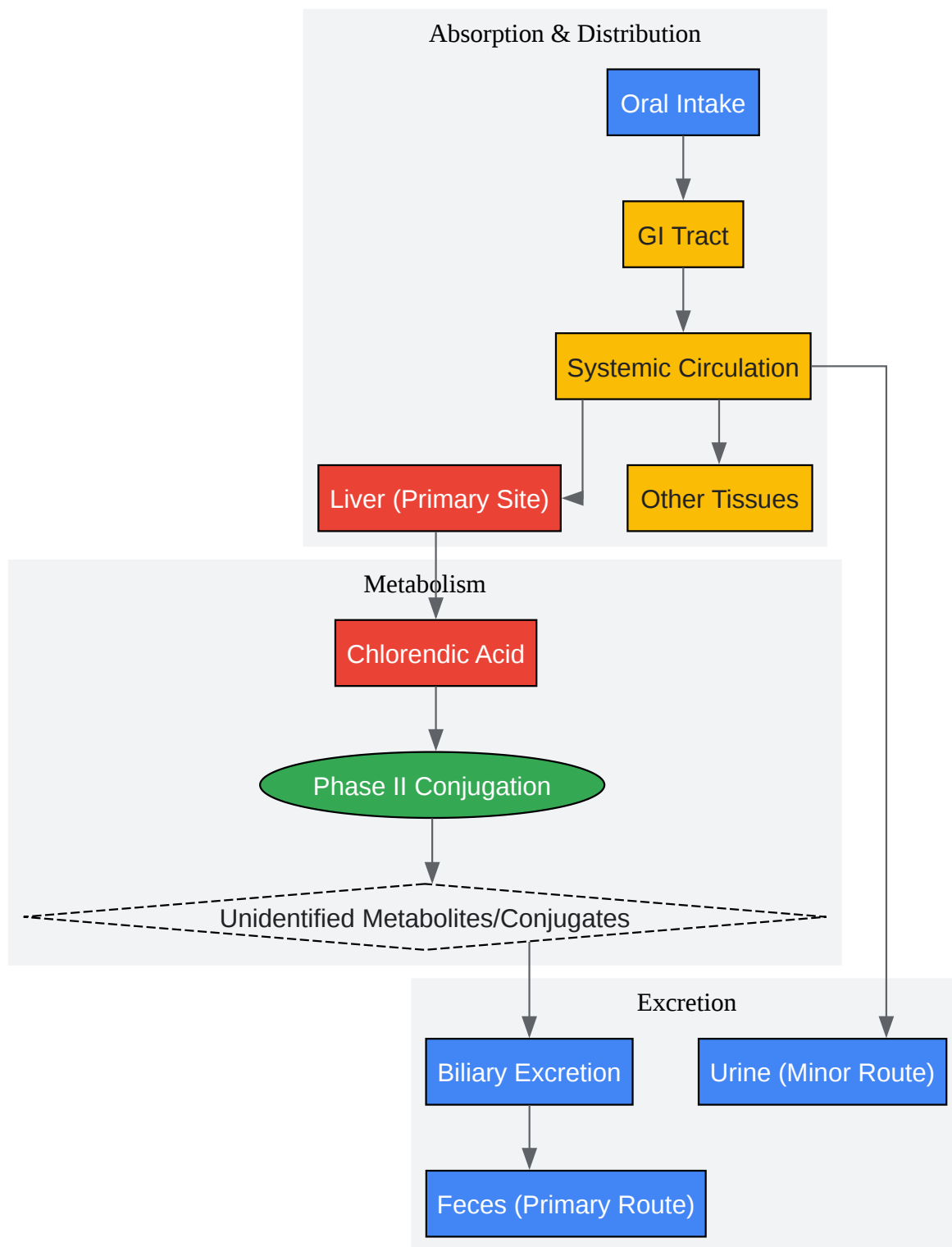
Quantitative Toxicity Data

The following table summarizes the quantitative data from the 2-year NTP toxicology and carcinogenesis feed studies of **chlorendic acid**.

Species/Sex	Dose Levels (ppm in feed)	Estimated Mean Daily Intake (mg/kg bw)	Key Findings
Rat (F344/N)			
Male	0, 620, 1250	0, 27, 56	Clear evidence of carcinogenicity (liver neoplastic nodules, pancreatic acinar cell adenomas). Increased non-neoplastic liver lesions (cystic degeneration).
Female	0, 620, 1250	0, 39, 66	Clear evidence of carcinogenicity (liver neoplastic nodules and carcinomas). Increased non-neoplastic liver lesions (granulomatous inflammation, bile duct hyperplasia).
Mouse (B6C3F1)			
Male	0, 620, 1250	0, 89, 185	Clear evidence of carcinogenicity (hepatocellular adenomas and carcinomas).
Female	0, 620, 1250	0, 100, 207	No evidence of carcinogenicity.

Metabolism and Metabolites

Studies on the metabolic fate of **chlorendic acid** indicate that it is absorbed, metabolized, and primarily excreted in the feces. The major site of deposition is the liver. The excreted forms are described as "metabolites" or "conjugates" that are resistant to cleavage by β -glucuronidase and aryl sulfatase, suggesting the formation of stable glucuronide or sulfate conjugates. However, the precise chemical structures of these metabolites have not been fully elucidated, and there is a notable absence of toxicological data specifically for these metabolic products. Liver extracts have shown the presence of unchanged **chlorendic acid** and at least one unidentified metabolite.



[Click to download full resolution via product page](#)

Metabolic Fate of **Chlorendic Acid**

Experimental Protocols

The primary source of chronic toxicity data for **chlorendic acid** is the National Toxicology Program Technical Report 304 (NTP TR-304). The key aspects of the experimental design for the 2-year feed studies are outlined below.

Animal Models and Husbandry

- Species and Strain: Male and female Fischer 344/N rats and B6C3F1 mice.
- Group Size: 50 animals of each sex per dose group.
- Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.
- Diet: Irradiated NIH-41 ground feed was provided ad libitum. Filtered tap water was also available ad libitum.

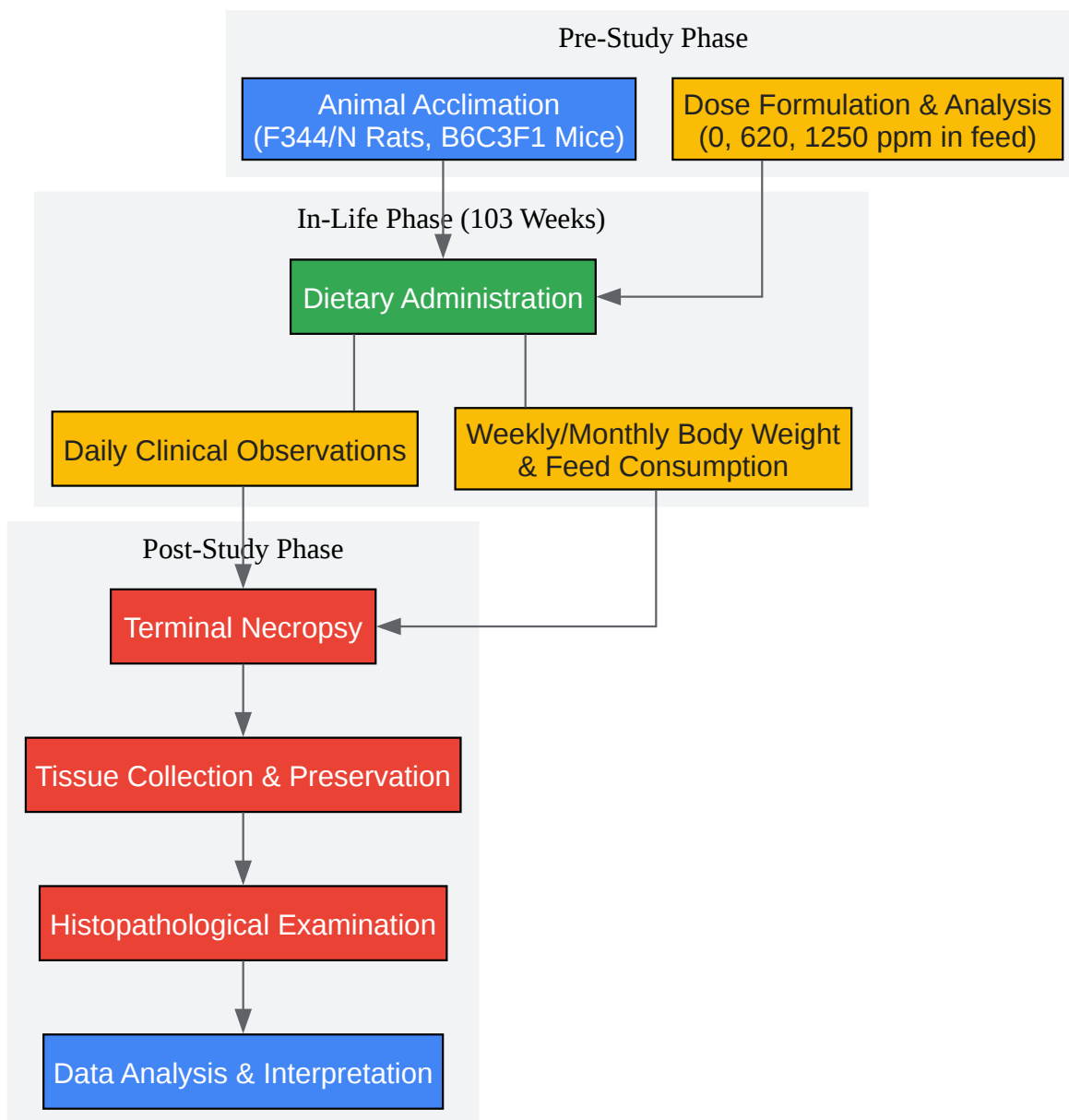
Dosing and Administration

- Route of Administration: **Chlorendic acid** (>98% pure) was administered in the diet.
- Dose Levels: 0, 620, or 1,250 ppm in the feed for 103 weeks.
- Dose Preparation: Dosed feed was prepared by mixing a premix of **chlorendic acid** with the ground feed. Formulations were analyzed to ensure stability and homogeneity.

In-Life Observations and Terminal Procedures

- Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.
- Body Weight and Feed Consumption: Recorded weekly for the first 13 weeks and then monthly.
- Necropsy: At the end of the 103-week exposure period, all surviving animals were euthanized and subjected to a complete necropsy.
- Histopathology: A comprehensive set of tissues from all animals was collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with

hematoxylin and eosin for microscopic examination.

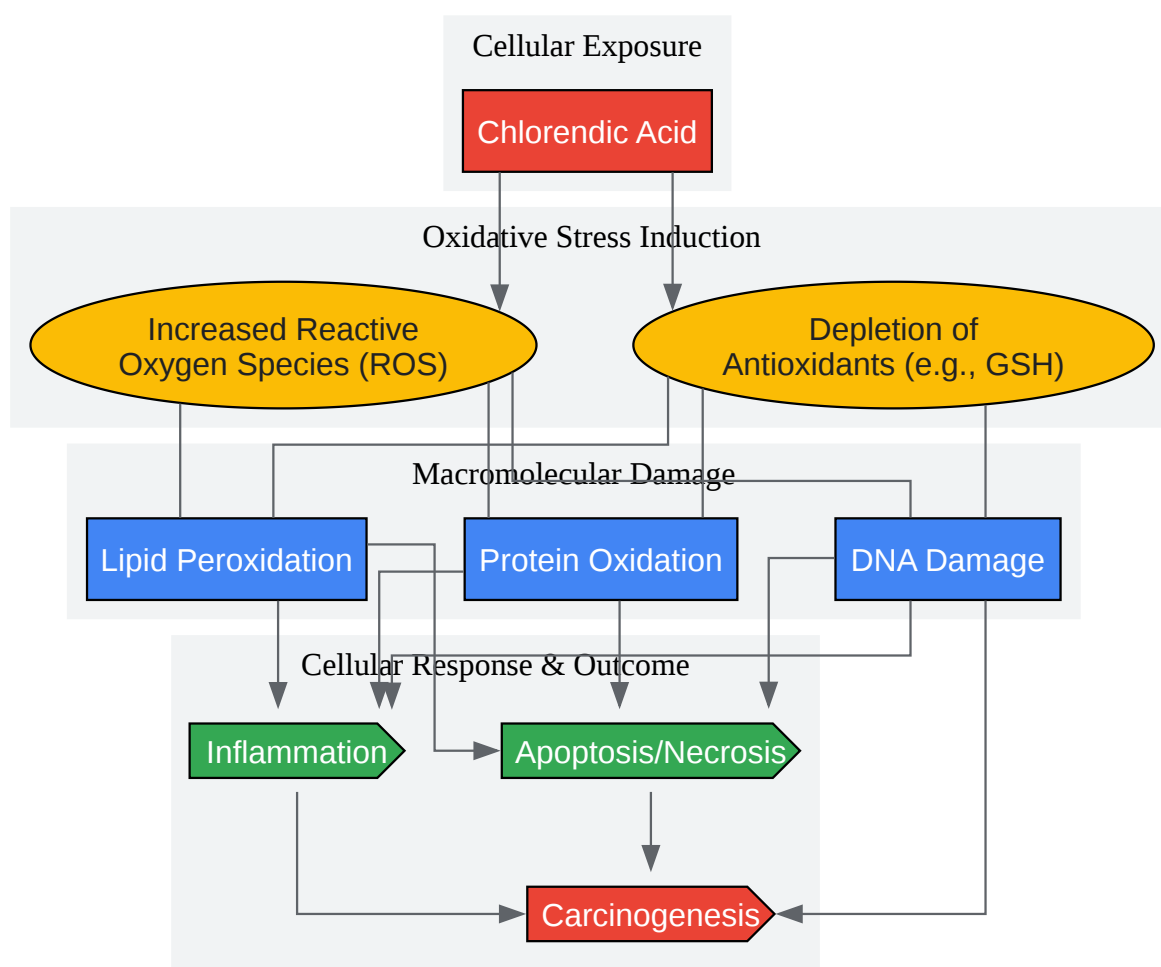


[Click to download full resolution via product page](#)

NTP Carcinogenicity Bioassay Workflow

Potential Signaling Pathways in Chlorendic Acid-Induced Toxicity

While specific studies detailing the signaling pathways perturbed by **chlorendic acid** or its metabolites are lacking, the observed hepatotoxicity and carcinogenicity suggest the involvement of common mechanisms of chemical-induced liver injury. One plausible pathway is the induction of oxidative stress. Many hepatotoxicants lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell. This can result in damage to cellular macromolecules, trigger inflammatory responses, and ultimately lead to apoptosis or necrosis, contributing to liver damage and promoting carcinogenesis.



[Click to download full resolution via product page](#)

Hypothesized Oxidative Stress Pathway

Conclusion and Future Directions

The toxicological profile of **chlorendic acid** is characterized by its carcinogenicity in rodents, particularly targeting the liver. While it is known to be metabolized, a significant knowledge gap exists concerning the identity and toxicity of its metabolites. Future research should focus on:

- **Metabolite Identification:** Elucidating the precise chemical structures of the **chlorendic acid** conjugates formed in vivo.
- **Metabolite Toxicity Testing:** Synthesizing the identified metabolites and evaluating their toxicological profiles, including genotoxicity and carcinogenicity.
- **Mechanistic Studies:** Investigating the specific molecular and cellular signaling pathways perturbed by **chlorendic acid** and its metabolites to better understand the mechanisms underlying its toxicity and carcinogenicity.

Addressing these research areas is crucial for a more complete risk assessment of human exposure to **chlorendic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Abstract for TR-304 [ntp.niehs.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of Chlorendic Acid (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorendic Acid Metabolites: A Toxicological Deep Dive for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668716#toxicological-profile-of-chlorendic-acid-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com